Priverosaponin B 22-acetate

Description

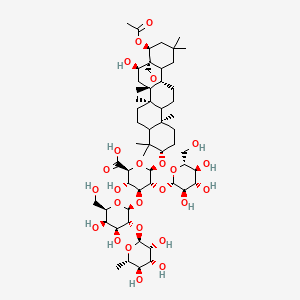

Priverosaponin B 22-acetate (CAS: 144379-37-3) is a triterpenoid saponin primarily identified in the roots of Primula veris L. (cowslip) and related subspecies. Structurally, it consists of the aglycone Priverogenin B 22-acetate linked to a branched tetrasaccharide chain: 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl . This acetylated derivative is distinguished by a 22-position acetate group on the aglycone, which differentiates it from non-acetylated analogs like Priverosaponin B . While present in trace amounts in wild populations (e.g., Greek P. veris subsp. veris), it is more abundant (1.39–1.87% of dry weight) in cultivated roots from Central European populations . Its occurrence is restricted to underground plant organs, making it a marker compound for root-derived extracts .

Properties

Molecular Formula |

C56H90O25 |

|---|---|

Molecular Weight |

1163.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1R,2R,4S,5R,10S,13R,17S,22S)-22-acetyloxy-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C56H90O25/c1-22-32(61)35(64)38(67)46(73-22)80-43-37(66)34(63)25(20-58)76-48(43)78-41-40(69)42(45(70)71)79-49(44(41)81-47-39(68)36(65)33(62)24(19-57)75-47)77-30-12-13-52(7)26(51(30,5)6)10-14-53(8)27(52)11-15-56-28-16-50(3,4)18-31(74-23(2)59)55(28,21-72-56)29(60)17-54(53,56)9/h22,24-44,46-49,57-58,60-69H,10-21H2,1-9H3,(H,70,71)/t22-,24+,25+,26?,27?,28?,29+,30-,31-,32-,33+,34-,35+,36-,37-,38+,39+,40-,41-,42-,43+,44+,46-,47-,48-,49+,52-,53+,54-,55-,56-/m0/s1 |

InChI Key |

KRRMMMSUTGHBPX-FGYXROSISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(C[C@@H]([C@]1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)OC(=O)C)(C)C)C)C(=O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1OC(=O)C)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Maceration Parameters

Ethyl acetate (EA), ethanol (EtOH), hydroethanolic mixtures, and water are commonly employed for saponin extraction due to their ability to solubilize polar and semi-polar metabolites. A study optimizing extraction protocols for Primula auriculata demonstrated that solvent polarity directly influences yield and purity. Maceration, a low-cost and scalable method, involves soaking dried plant material in solvents for extended periods under controlled agitation. For instance, a solid-to-solvent ratio of 1:20 (w/v) and overnight maceration at 250 rpm achieved optimal metabolite release.

The following table summarizes extraction yields and phytochemical profiles across solvents for Primula aerial parts and rhizomes:

| Plant Part | Solvent | Yield (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) |

|---|---|---|---|---|

| Aerial | Ethyl Acetate | 1.73 | 32.36 | 9.64 |

| Aerial | Ethanol | 4.15 | 45.77 | 22.84 |

| Aerial | Ethanol/Water | 16.67 | 56.81 | 63.92 |

| Rhizomes | Water | 12.97 | 52.88 | 57.71 |

Hydroethanolic mixtures (e.g., 70% ethanol/water) yielded the highest saponin content (16.67%) due to balanced polarity, which enhances glycoside solubility while minimizing co-extraction of non-target compounds.

Purification and Chromatographic Techniques

Crude extracts require multi-step purification to isolate this compound. Liquid-liquid partitioning, followed by column chromatography using silica gel or reversed-phase (C18) stationary phases, is standard. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) enables precise identification and quantification. For example, a gradient elution program (0.1% formic acid in acetonitrile/water) on a C18 column resolved this compound ($$t_R = 4.53$$ min) from co-eluting saponins.

Synthetic Preparation Approaches

Chemical synthesis of this compound is less documented in accessible literature, likely due to the compound’s structural intricacy. However, retrosynthetic analysis suggests a modular strategy:

- Aglycone Synthesis : Priverogenin B, the aglycone core, could be derived from oleanolic acid through selective oxidation and acetylation at C-22.

- Glycosylation : Sequential glycosylation using protected sugar donors (e.g., glucose, rhamnose) would assemble the oligosaccharide chain. Stereochemical control at glycosidic bonds remains a critical challenge.

- Global Deprotection : Final deprotection steps (e.g., hydrolysis of acetyl groups) would yield the target compound.

While no large-scale synthetic protocols are publicly available, the structural elucidation provided by PubChem (CID 23815366) offers a foundation for future synthetic endeavors.

Comparative Analysis of Preparation Methods

Yield and Purity Trade-offs

Natural extraction provides higher yields (up to 16.67% for hydroethanolic extracts) but requires extensive purification to achieve >95% purity. Synthetic routes, though theoretically capable of higher purity, face scalability issues due to multi-step reactions and low glycosylation efficiency.

Economic and Environmental Considerations

Maceration with ethanol/water is cost-effective and environmentally benign, aligning with green chemistry principles. In contrast, synthetic methods necessitate expensive catalysts and generate hazardous waste, limiting industrial feasibility.

Challenges and Optimization Strategies

Degradation During Extraction

Saponins are prone to hydrolysis under acidic or high-temperature conditions. Neutral pH and temperatures below 45°C during solvent evaporation (e.g., rotary evaporation) mitigate degradation.

Enhancing Synthetic Efficiency

Enzymatic glycosylation, using glycosyltransferases, could improve stereoselectivity and reduce step count. Immobilized enzyme reactors or engineered microbial systems (e.g., Saccharomyces cerevisiae) show promise for scalable saponin production.

Chemical Reactions Analysis

Types of Reactions

Priverosaponin B 22-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound.

Scientific Research Applications

Priverosaponin B 22-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Priverosaponin B 22-acetate involves the irritation of the gastric mucosa and mucous membranes in the throat and respiratory tract . This irritation leads to the stimulation of mucus production, which can help in relieving respiratory conditions. The molecular targets and pathways involved in this mechanism are not yet fully understood and require further research.

Comparison with Similar Compounds

Structural Differences

The table below summarizes key structural and functional differences between Priverosaponin B 22-acetate and related saponins:

Key Observations :

Quantitative Distribution

- Primulasaponin I dominates in P. veris roots (up to 8.26%), while This compound is secondary (1.39–1.87%) in Central European populations . In Greek wild populations, however, it is only a trace component .

- Primulasaponin II is consistently minor (<0.32%), and its detection depends on extraction protocols .

- In wine fortified with P. veris flowers, total saponin content reaches 438.35 mg/L, but This compound remains the least abundant, highlighting its root-specificity .

Extraction and Analytical Challenges

- Selective Extraction: Methanol-water mixtures (50–70% methanol) optimize saponin extraction, but this compound’s low solubility may require tailored protocols .

- Detection Limits : HPLC-UV-MS identifies this compound via pseudomolecular ions (m/z = 1161.8), yet overlapping peaks with isomers complicate quantification .

Q & A

Q. How is Priverosaponin B 22-acetate identified and quantified in plant extracts using HPLC-PDA-MS?

- Methodological Answer : Identification relies on retention time (Rt), molecular ion mass ([M-H]⁻), and fragmentation patterns. For this compound, key parameters include Rt = 4.53 min, [M-H]⁻ = 1162 m/z, and fragment ions at 982 and 465 m/z (observed via ESI-MS/MS) . Quantification uses absorbance maxima (982 and 465 nm) and calibration curves derived from authentic standards. Cross-validation with isomers (e.g., isomer II, III, IV) requires adjusted chromatographic conditions (e.g., gradient elution) and Δppm analysis (<1 ppm deviation) to ensure specificity .

Q. What are the optimal extraction conditions for this compound from Primula veris roots?

- Methodological Answer : Ethanol-water mixtures (50–70% ethanol) are preferred for saponin extraction due to their polarity matching glycosidic compounds. Fresh or dried roots are homogenized and subjected to Soxhlet extraction, with yields validated via HPLC-PDA. Drying conditions (e.g., lab-dried vs. field-dried) significantly impact concentration, as shown by variability in this compound levels (0.16–1.74 mg/g dry weight across samples) .

Q. How does the distribution of this compound vary across Primula subspecies and environmental conditions?

- Methodological Answer : Comparative metabolomic studies (e.g., across P. veris populations) reveal climatic gradients influence saponin biosynthesis. For example, higher concentrations correlate with cooler, humid habitats (e.g., "Mets-1" sample: 1.60 mg/g vs. "Pang": 0.27 mg/g). Standardized sampling protocols (e.g., root age, soil pH monitoring) are critical to minimize confounding variables .

Advanced Research Questions

Q. How can structural isomers of this compound be resolved during chromatographic analysis?

- Methodological Answer : Isomers (e.g., isomer II, III, IV) exhibit nearly identical molecular masses but differ in retention times (e.g., 9.65–10.20 min) and fragmentation pathways. Ultra-high-resolution LC-MS/MS with ion mobility separation (e.g., HILIC columns) and tandem mass spectral libraries can distinguish isomers. For instance, isomer II shows a unique fragment at m/z 447 (relative intensity 15%) not observed in the parent compound .

Q. What experimental designs are recommended to validate the anti-tumor mechanisms of this compound?

- Methodological Answer : In vitro models (e.g., MTT assays on cancer cell lines) should test dose-dependent cytotoxicity (0.1–100 µM) with positive controls (e.g., doxorubicin). Mechanistic studies require RNA-seq or Western blotting to assess apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (e.g., p21/p53 pathways). In vivo xenograft models must include pharmacokinetic profiling to evaluate bioavailability .

Q. How can contradictory data on this compound’s bioactivity be addressed in meta-analyses?

- Methodological Answer : Systematic reviews should assess study heterogeneity (e.g., extraction methods, purity thresholds). For example, studies reporting anti-inflammatory activity must standardize LPS-induced inflammation models and cytokine quantification (e.g., IL-6, TNF-α). Statistical tools like random-effects models and sensitivity analyses can resolve discrepancies arising from isomer interference or low sample sizes .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) preserves structural integrity. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via LC-MS, identifying hydrolysis at the 22-acetate group as a primary degradation pathway. Storage in amber vials under nitrogen atmosphere reduces oxidative decomposition .

Tables of Key Data

Q. Table 1. Chromatographic and Spectral Parameters of this compound and Isomers

| Compound | Rt (min) | [M-H]⁻ (m/z) | Key Fragments (m/z) | Δppm | Reference |

|---|---|---|---|---|---|

| This compound | 4.53 | 1162 | 982, 465 | 0.619 | |

| Isomer II | 9.65 | 1161.5706 | 447, 465 | -5.250 | |

| Isomer III | 10.20 | 1161.5706 | 493, 507 | 1.220 |

Q. Table 2. Concentration Variability in Primula veris Root Extracts

| Sample | This compound (mg/g ± SD) | Environmental Conditions | Reference |

|---|---|---|---|

| Mets-1 | 1.60 ± 0.07 | Cool, humid climate | |

| Pang | 0.27 ± 0.01 | Arid, high elevation | |

| Chor-1 | 1.08 ± 0.05 | Moderate temperature, low pH soil |

Key Considerations for Experimental Design

- Purity Validation : Use NMR (¹H/¹³C) and HR-MS to confirm >95% purity, critical for bioactivity studies .

- Negative Controls : Include solvent-only and isomer-spiked controls in bioassays to rule out nonspecific effects .

- Ethical Reporting : Adhere to CONSORT guidelines for preclinical studies, detailing attrition bias and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.